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Compound of Interest

Compound Name: Trap-101 hydrochloride

Cat. No.: B572805 Get Quote

Introduction: Trap-101 hydrochloride is a potent and selective antagonist of the

nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor superfamily.[1][2]

Unlike classical opioid receptors, the NOP receptor and its endogenous ligand,

nociceptin/orphanin FQ (N/OFQ), modulate a distinct range of physiological processes,

including pain, mood, and motor control. Trap-101 hydrochloride, as a competitive antagonist,

serves as a critical tool for elucidating the physiological and pathological roles of the N/OFQ-

NOP system.[2] Notably, it has demonstrated efficacy in attenuating motor deficits in a rat

model of Parkinson's disease, highlighting its therapeutic potential for neurological disorders.[2]

This guide provides an in-depth overview of the technical specifications, experimental

protocols, and relevant biological pathways associated with Trap-101 hydrochloride.

Physicochemical and Pharmacological Properties
Trap-101 hydrochloride is a synthetic molecule, also known by its chemical name 1-[1-

(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-

2Hbenzimidazol-2-one hydrochloride.[3] Its key properties are summarized in the tables below

for easy reference.
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Identifier Value

CAS Number 1216621-00-9[1][3][4][5][6]

Molecular Formula C₂₄H₃₆ClN₃O₂[1][6]

Molecular Weight 434.02 g/mol [6]

Synonyms Trap 101 HCl[6]

Specification Value

Purity ≥98% (HPLC)[3][5]

Solubility
<21.7 mg/mL in DMSO[4][6] ≥10 mg/mL in

H₂O[5]

Storage
Powder: -20°C for 3 years In solvent: -80°C for

1 year[6]

Receptor Binding Affinity
Trap-101 hydrochloride exhibits high selectivity for the NOP receptor over classical opioid

receptors. This selectivity has been quantified using GTPγ³⁵S binding assays with membranes

from Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor (hNOP).

Receptor pKi

NOP 8.65[2]

μ-opioid 6.60[2]

κ-opioid 6.14[2]

δ-opioid <5[2]

NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o

proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to
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the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Additionally,

NOP receptor activation can modulate various downstream effectors, including protein kinases

and ion channels, influencing a wide array of cellular functions. As an antagonist, Trap-101
hydrochloride blocks these agonist-induced signaling events.
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Caption: NOP receptor signaling cascade and the antagonistic action of Trap-101 HCl.

Experimental Protocols
[³⁵S]GTPγS Binding Assay for NOP Receptor
Antagonism
This protocol details the methodology to determine the functional antagonism of Trap-101
hydrochloride at the NOP receptor. The assay measures the agonist-induced binding of the

non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

1. Materials and Reagents:

Membrane preparations from cells stably expressing the human NOP receptor (e.g., CHO-

hNOP cells).

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b572805?utm_src=pdf-body
https://www.benchchem.com/product/b572805?utm_src=pdf-body
https://www.benchchem.com/product/b572805?utm_src=pdf-body-img
https://www.benchchem.com/product/b572805?utm_src=pdf-body
https://www.benchchem.com/product/b572805?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Guanosine diphosphate (GDP).

NOP receptor agonist (e.g., N/OFQ).

Trap-101 hydrochloride.

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

Scintillation cocktail.

Glass fiber filters.

2. Procedure:

Prepare serial dilutions of Trap-101 hydrochloride in Assay Buffer.

In a 96-well plate, add the diluted Trap-101 hydrochloride or vehicle (for control wells).

Add a fixed concentration of the NOP receptor agonist (typically its EC₈₀ concentration) to all

wells except for the basal binding control.

Add the CHO-hNOP membrane preparation (typically 5-20 µg of protein per well).

Add GDP to a final concentration of 10 µM.

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 50-100 pM.

Incubate the plate at 30°C for 60 minutes with gentle agitation.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold wash buffer.

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation

counter.

3. Data Analysis:
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Determine the specific binding by subtracting non-specific binding (measured in the

presence of a high concentration of unlabeled GTPγS) from the total binding.

Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the

Trap-101 hydrochloride concentration.

Calculate the IC₅₀ value from the resulting inhibition curve.

Determine the pA₂ or Ki value using the Cheng-Prusoff equation to quantify the antagonist

potency.
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Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
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In Vivo Assessment in a Rat Model of Parkinson's
Disease
This protocol provides a representative framework for evaluating the efficacy of Trap-101
hydrochloride in an animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-

OHDA)-lesioned rat model.

1. Animal Model Creation:

Induce unilateral lesions of the nigrostriatal dopamine pathway in adult male rats by

stereotaxic injection of 6-OHDA into the medial forebrain bundle.

Confirm the lesion severity 2-3 weeks post-surgery by assessing rotational behavior induced

by a dopamine agonist (e.g., apomorphine).

2. Drug Administration:

Dissolve Trap-101 hydrochloride in a suitable vehicle (e.g., saline).

Administer Trap-101 hydrochloride via intraperitoneal (i.p.) injection at various doses (e.g.,

1, 10, 30 mg/kg).

Include a vehicle-treated control group and potentially a positive control group treated with a

standard anti-parkinsonian drug (e.g., L-DOPA).

3. Behavioral Assessment:

Cylinder Test (Akinesia/Bradykinesia): Place the rat in a transparent cylinder and record the

number of times it uses its contralateral (impaired) and ipsilateral forelimbs for wall

exploration. An increase in the use of the contralateral limb indicates therapeutic efficacy.

Stepping Test (Gait Ability): Hold the rat so that only one forepaw touches a moving surface.

Count the number of adjusting steps taken with that paw over a set distance. Test both

forepaws.

Rotarod Test (Motor Coordination): Measure the latency to fall from a rotating rod with

accelerating speed. An increased latency suggests improved motor coordination.
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Conduct behavioral tests at a set time point after drug administration (e.g., 90 minutes).

4. Data Analysis:

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the

performance of the drug-treated groups with the vehicle-treated control group.

A statistically significant improvement in motor performance in the Trap-101 hydrochloride-

treated groups would indicate a positive therapeutic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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